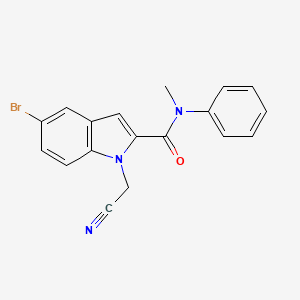
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyanomethyl group, and a carboxamide group attached to the indole ring. The compound’s unique structure makes it a valuable subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale bromination, followed by cyanomethylation and carboxamidation under controlled conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The indole core can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, cyanomethylation agents, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, its antiproliferative activity may result from the inhibition of key enzymes involved in cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated indole derivatives and cyanomethyl-substituted indoles. Examples include:
- 5-Bromoindole
- 1-Cyanomethylindole
- N-Methyl-N-phenylindole-2-carboxamide
Uniqueness
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H14BrN3O |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O/c1-21(15-5-3-2-4-6-15)18(23)17-12-13-11-14(19)7-8-16(13)22(17)10-9-20/h2-8,11-12H,10H2,1H3 |
Clé InChI |
JOEXXSBQGVPKAD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CC#N)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















